molecular formula C11H14ClNO2 B2449822 (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride CAS No. 2044705-69-1

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B2449822
CAS No.: 2044705-69-1
M. Wt: 227.69
InChI Key: GWTDNPXOLIYUFB-NDXYWBNTSA-N
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Description

(1S,2R)-1-Amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride (CAS 2044705-69-1) is a stereochemically defined cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial chiral building block for the synthesis of more complex molecules. Its primary research value lies in its role as a synthetic precursor to Levomilnacipran (marketed as Fetzima), the potent and more active (1S,2R)-enantiomer of the serotonin and norepinephrine reuptake inhibitor (SNRI) Milnacipran . Levomilnacipran is approved for the treatment of Major Depressive Disorder (MDD) in adults and exhibits a distinct pharmacological profile as a more potent inhibitor of norepinephrine reuptake compared to serotonin reuptake . The molecular formula of the compound is C11H14ClNO2, with a molecular weight of 227.69 g/mol . The rigid cyclopropane ring structure, substituted with amino and carboxylic acid functional groups, makes this compound a valuable scaffold for probing structure-activity relationships and for the development of novel bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-10(7-11(10,12)9(13)14)8-5-3-2-4-6-8;/h2-6H,7,12H2,1H3,(H,13,14);1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTDNPXOLIYUFB-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@]1(C(=O)O)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307733-76-0
Record name rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Amination: Introduction of the amino group can be accomplished via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

    Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclopropanation: Utilizing continuous flow reactors to handle the exothermic nature of the cyclopropanation reaction efficiently.

    Automated resolution techniques: Employing high-throughput chiral chromatography or crystallization methods to achieve the desired enantiomeric purity.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that derivatives of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exhibit potential as antidepressants by acting as norepinephrine and serotonin reuptake inhibitors. This mechanism is crucial in treating mood disorders such as major depressive disorder and anxiety disorders .

Case Study: Clinical Trials
A study published in a peer-reviewed journal highlighted the efficacy of this compound in animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting its potential for further development into therapeutic agents .

Organic Synthesis

Building Block for Synthesis
Due to its chiral nature, this compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals, where chirality is a critical factor for biological activity .

Synthetic Pathways
Several synthetic routes have been developed to obtain this compound, including asymmetric synthesis techniques that enhance yield and purity. For instance, methods involving catalytic asymmetric hydrogenation have been reported to efficiently produce this compound with high enantiomeric excess .

Biological Research

Enzyme Interaction Studies
The compound's ability to form hydrogen bonds and ionic interactions with enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. Research has demonstrated that it can modulate enzyme activity through conformational changes, providing insights into enzyme function and regulation.

Case Study: Enzyme Inhibition
A notable study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound acted as a competitive inhibitor, affecting substrate binding and enzyme turnover rates .

Mechanism of Action

The mechanism by which (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride: The enantiomer of the compound, differing in stereochemistry.

    Cyclopropane-1,1-dicarboxylic acid: Lacks the amino group but shares the cyclopropane core.

    Phenylalanine derivatives: Similar in having an aromatic ring and amino acid structure but differ in the cyclopropane ring.

Uniqueness

    Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties, affecting its reactivity and interactions.

    Cyclopropane ring: The strained ring structure provides distinct reactivity compared to more common ring systems.

    Functional groups: The combination of amino and carboxylic acid groups offers versatile reactivity, making it a valuable intermediate in various synthetic pathways.

This detailed overview should provide a comprehensive understanding of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, covering its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, often referred to as a cyclopropane derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various neurotransmitter systems and has been investigated for its agonistic effects on serotonin receptors, among other biological targets.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 2044705-69-1
  • Hydrochloride Form : Enhances solubility and stability in biological assays.

1. Serotonin Receptor Agonism

Research indicates that this compound exhibits agonistic properties at the 5-Hydroxytryptamine 2C (5-HT2C) receptor. This receptor is implicated in mood regulation and appetite control, making it a target for antidepressant development. Studies show that derivatives of this compound can selectively activate the 5-HT2C receptor, suggesting potential applications in treating mood disorders and obesity .

2. Antioxidant Activity

The compound has also been studied in the context of oxidative stress modulation. It has been shown to interact with the Nrf2-Keap1 pathway, which is critical for cellular defense against oxidative damage. Compounds that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) can enhance the expression of antioxidant enzymes, thus offering protective effects against oxidative stress-related diseases .

3. Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of cyclopropane derivatives, revealing that modifications at specific positions significantly influence biological activity. For instance:

  • The introduction of different substituents on the phenyl ring enhances receptor binding affinity.
  • Variations in stereochemistry affect agonistic potency at serotonin receptors .

Case Study 1: Antidepressant-Like Effects

In a controlled study involving animal models, administration of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's action was linked to its agonistic effects on the 5-HT2C receptor, highlighting its potential as an antidepressant agent.

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. Results demonstrated that treatment with this cyclopropane derivative reduced cell death and oxidative stress markers, supporting its role as a neuroprotective agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
5-HT2C Receptor AgonismModulates mood and appetite
Antioxidant ActivityNrf2-Keap1 PPI Inhibition
NeuroprotectionReduces glutamate-induced toxicity

Q & A

What are the optimal synthetic routes for enantioselective synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride?

Answer:
The synthesis typically involves cyclopropanation using diazo precursors and transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring . Key steps include:

  • Cyclopropanation : Ethyl diazoacetate derivatives react with alkenes under catalytic conditions to form the cyclopropane core .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantiomeric purity .
  • Functionalization : Post-cyclopropanation steps introduce the amino and carboxylic acid groups via nucleophilic substitution or hydrolysis .
  • Hydrochloride Formation : The final product is precipitated as a hydrochloride salt using HCl in anhydrous conditions .

How can the stereochemical integrity of the cyclopropane ring be validated during synthesis?

Answer:
Use a combination of:

  • Chiral HPLC : To resolve enantiomers and confirm optical purity (>98% ee) .
  • X-ray Crystallography : For absolute configuration determination .
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to assess spatial proximity of substituents .

What are the key challenges in analyzing cyclopropane ring stability under varying pH conditions?

Answer:
The strained cyclopropane ring is prone to ring-opening under acidic or basic conditions. Methodological considerations include:

  • pH Titration Studies : Monitor structural integrity via UV-Vis or NMR at pH 2–12 .
  • Kinetic Analysis : Measure degradation rates using LC-MS to identify labile positions .
  • Protective Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield the amino moiety during reactions .

How does the methyl-phenyl substitution on the cyclopropane ring influence its reactivity in nucleophilic substitutions?

Answer:
The methyl group enhances steric hindrance, slowing nucleophilic attack at the adjacent carbon, while the phenyl group stabilizes transition states via resonance. Experimental validation includes:

  • Competitive Reaction Studies : Compare reaction rates with analogs lacking methyl or phenyl groups .
  • DFT Calculations : Model electron density distribution to predict reactive sites .

What pharmacological applications are supported by current in vitro studies of this compound?

Answer:
Preliminary data suggest:

  • Enzyme Inhibition : Acts as a γ-aminobutyric acid (GABA) analog, inhibiting glutamate decarboxylase in bacterial assays .
  • Ligand Binding : Modulates NMDA receptors in neuronal cell lines, with IC₅₀ values <10 µM .
  • Metabolic Stability : Resistance to hepatic CYP450 enzymes in microsomal assays supports potential in vivo use .

How can contradictory data on cyclopropane ring strain energy be resolved?

Answer:
Discrepancies arise from computational models (e.g., DFT vs. MP2) and experimental calorimetry. Mitigation strategies:

  • Standardized Protocols : Use uniform methods (e.g., bomb calorimetry) for strain energy measurement .
  • Comparative Studies : Benchmark against unsubstituted cyclopropane derivatives to isolate substituent effects .

What advanced techniques are recommended for studying in vivo pharmacokinetics of this compound?

Answer:

  • Radiolabeling : Use ¹⁴C-labeled analogs for mass balance studies in rodent models .
  • PET Imaging : Incorporate ¹⁸F isotopes to track biodistribution .
  • Metabolite Profiling : LC-HRMS identifies phase I/II metabolites in plasma and urine .

How does the hydrochloride salt form impact crystallinity and solubility?

Answer:
The hydrochloride salt improves:

  • Crystallinity : Facilitates single-crystal growth for structural studies .
  • Aqueous Solubility : Increases solubility by >50% compared to the free base, critical for biological assays .
  • Hygroscopicity : Requires storage under anhydrous conditions to prevent deliquescence .

What strategies mitigate racemization during large-scale synthesis?

Answer:

  • Low-Temperature Reactions : Perform substitutions at <0°C to reduce thermal racemization .
  • Enzymatic Resolution : Use lipases or proteases to separate enantiomers post-synthesis .
  • In Situ Monitoring : Employ inline FTIR to detect racemization in real time .

How can computational models predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to NMDA receptors over 100-ns trajectories .
  • Docking Studies : Use AutoDock Vina to screen against GABA-A receptor homologs .
  • QSAR Modeling : Correlate substituent electronegativity with inhibitory potency .

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